molecular formula C28H29N3O2S2 B12162899 (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12162899
M. Wt: 503.7 g/mol
InChI Key: LKZWHYVWUPXKMU-PLRJNAJWSA-N
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Description

The compound (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:

  • A thiazolidinone core with a Z-configured exocyclic double bond at the 5-position.
  • A pyrazole ring substituted with a hexyloxyphenyl group (4-hexyloxy) and a phenyl group.
  • An allyl (prop-2-en-1-yl) substituent at the 3-position of the thiazolidinone.
  • A thiocarbonyl group at the 2-position, enhancing electronic delocalization.

Properties

Molecular Formula

C28H29N3O2S2

Molecular Weight

503.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N3O2S2/c1-3-5-6-10-18-33-24-15-13-21(14-16-24)26-22(20-31(29-26)23-11-8-7-9-12-23)19-25-27(32)30(17-4-2)28(34)35-25/h4,7-9,11-16,19-20H,2-3,5-6,10,17-18H2,1H3/b25-19-

InChI Key

LKZWHYVWUPXKMU-PLRJNAJWSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Chalcone Intermediate Preparation

A chalcone derivative, 3-[4-(hexyloxy)phenyl]-1-phenylprop-2-en-1-one, is synthesized via Claisen-Schmidt condensation:

  • Reactants : 4-(hexyloxy)acetophenone and benzaldehyde.

  • Conditions : NaOH (40%) in ethanol under reflux for 6–8 hours.

  • Yield : ~75–80%.

Pyrazole Formation

The chalcone reacts with phenylhydrazine to form the pyrazole ring:

  • Reactants : Chalcone (10.0 mmol), phenylhydrazine hydrochloride (20.0 mmol).

  • Conditions : Reflux in absolute ethanol (35 mL) for 22 hours.

  • Workup : Precipitation in ice-water, filtration, and crystallization from ethanol.

  • Yield : 60–70%.

Thiazolidin-4-one Core Synthesis

The 2-thioxo-thiazolidin-4-one scaffold is constructed using thiourea derivatives and α-halo carbonyl compounds.

Propenyl-Substituted Thiazolidinone

3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is synthesized via:

  • Reactants : Allylamine, carbon disulfide, and chloroacetic acid.

  • Conditions : Reflux in aqueous NaOH (2M) for 4 hours.

  • Yield : 82–85%.

Condensation of Pyrazole and Thiazolidinone Moieties

The final step involves Knoevenagel condensation to link the pyrazole and thiazolidinone segments.

Reaction Setup

  • Reactants : Pyrazole-4-carbaldehyde (1.0 eq), 3-(prop-2-en-1-yl)-2-thioxo-thiazolidin-4-one (1.2 eq).

  • Catalyst : Piperidine (10 mol%) in anhydrous ethanol.

  • Conditions : Reflux under nitrogen for 12 hours.

  • Workup : Solvent evaporation, column chromatography (silica gel, hexane/ethyl acetate 7:3).

  • Yield : 65–72%.

  • Stereoselectivity : Z-configuration favored due to steric hindrance during condensation.

Alternative Synthetic Routes

One-Pot Multi-Component Approach

A streamlined method combines pyrazole synthesis and Knoevenagel condensation:

  • Reactants : 4-(hexyloxy)benzaldehyde, phenylhydrazine, thioglycolic acid, allylamine.

  • Catalyst : VOSO₄ (5 mol%) under ultrasonic irradiation.

  • Conditions : Acetonitrile, 50°C, 3 hours.

  • Yield : 68%.

Green Chemistry Protocol

Eco-friendly synthesis using PEG-400 as solvent:

  • Reactants : Pre-formed pyrazole, thiazolidinone precursors.

  • Conditions : Stirring at 110°C for 8 hours.

  • Yield : 70–75%.

Optimization Strategies

Catalyst Screening

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol781265
VOSO₄Acetonitrile50368
DSDABCOCToluene100672
None (thermal)PPG1102470

Table 1. Impact of catalysts on condensation yield

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility but reduce Z-selectivity.

  • Eco-friendly solvents (PEG-400, water) offer moderate yields with easier purification.

Characterization and Validation

  • IR Spectroscopy : Absence of C=O stretch at ~1645 cm⁻¹ confirms thiazolidinone ring closure.

  • ¹H NMR : Pyrazole CH protons resonate as doublets at δ 5.22–5.53 ppm; thiazolidinone CH₂ protons appear at δ 2.95–3.92 ppm.

  • HRMS : Molecular ion peak at m/z 535.7 confirms target compound.

Challenges and Solutions

  • Z/E Isomerism : Use bulky catalysts (e.g., DSDABCOC) to favor Z-configuration via steric control.

  • Low Solubility : PPG or DMF enhances reagent miscibility during condensation.

  • Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves closely eluting isomers .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds in the molecule can be reduced using hydrogenation reactions.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

Thiazolidinone derivatives, including the compound , have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Multi-Kinase Inhibition : A study highlighted the efficacy of thiazolidinone derivatives in targeting epidermal growth factor receptors (EGFR), with specific compounds demonstrating selective inhibition against mutant forms associated with cancer progression . This selectivity is crucial for developing targeted therapies with reduced side effects.
  • Cytotoxic Activity : Experimental data show that thiazolidinone derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds derived from thiazolidinone scaffolds have been reported to have IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . This indicates their potential as effective anticancer agents.
CompoundCancer Cell LineIC50 Value (µM)
Compound 1MCF-70.37
Compound 2HepG20.24
Compound 3MCF-70.54

Antimicrobial Properties

The compound's structural characteristics allow it to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Inhibition Studies : Research has shown that thiazolidinone derivatives can inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. One study reported that certain derivatives achieved inhibition percentages comparable to standard antibiotics like ampicillin .
Bacterial StrainInhibition Percentage
Escherichia coli88.46%
Staphylococcus aureus91.66%

Mechanistic Insights

The mechanisms underlying the anticancer and antimicrobial activities of thiazolidinone derivatives are multifaceted:

  • Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation. For instance, some derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Biofilm Disruption : Recent studies suggest that certain thiazolidinone derivatives possess antibiofilm properties, making them effective against biofilm-forming bacteria, which are often resistant to conventional treatments .

Synthetic Strategies

The synthesis of thiazolidinone derivatives typically involves various approaches, including:

  • Green Chemistry Techniques : The development of eco-friendly synthetic pathways has become a focus area, emphasizing sustainable practices in drug development .
  • Nanomaterial-Based Synthesis : Utilizing nanomaterials as catalysts has improved yields and reduced reaction times in synthesizing these compounds .

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring and pyrazole moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Thiazolidinone Derivatives

Thiazolidinone analogs share the core structure but differ in substituents, influencing physicochemical and biological properties:

Compound ID Substituents Key Features Reference
Target Compound 3-(Allyl), 5-(hexyloxyphenyl-pyrazolyl methylene) High lipophilicity due to hexyloxy; Z-configuration stabilizes conjugation.
(Z)-5-(Substituted benzylidene)-2-thioxothiazolidin-4-one Varied benzylidene groups (e.g., nitro, methoxy) at 5-position Electron-withdrawing groups enhance reactivity; antimicrobial activity.
(5Z)-3-Isopropyl analog 3-(Isopropyl), 5-(ethoxy-2-methylphenyl-pyrazolyl methylene) Reduced steric hindrance vs. allyl; ethoxy group lowers logP.
(5Z)-3-Hexyl analog 3-(Hexyl), 5-(propoxyphenyl-pyrazolyl methylene) Longer alkyl chain increases membrane permeability.

Key Findings :

  • Steric Effects : The allyl group introduces moderate steric hindrance, which may favor binding to flexible active sites compared to bulkier isopropyl or hexyl substituents .
  • Electronic Effects : The thiocarbonyl group stabilizes the conjugated system, a feature conserved across analogs to maintain planar geometry critical for bioactivity .

Pyrazole-Containing Hybrids

Pyrazole moieties are common in drug design due to their hydrogen-bonding capacity and metabolic stability:

Compound ID Core Structure Substituents Activity/Properties Reference
Target Compound Thiazolidinone-pyrazole Hexyloxyphenyl, allyl Undocumented (structural similarity to )
(4Z)-Pyrazolone hybrids Pyrazolone-pyrazole Thiomethylphenyl, hydroxy Antioxidant activity reported.
Riluzole analogs Pyrazinone-pyrazole Ethyl side chains Neuroprotective (similar to riluzole).
Triazole-pyrazole hybrids Triazole-pyrazole Methoxyphenyl, azide-derived Anticancer activity in preliminary screens.

Key Findings :

  • Neuroprotection : Riluzole analogs with ethyl side chains () exhibit neuroprotective activity, suggesting that the target compound’s allyl group could be optimized for similar applications.
  • Antioxidant Potential: Pyrazolone hybrids () demonstrate radical-scavenging activity, implying that the target’s pyrazole-thiazolidinone system may share this trait.

Key Findings :

  • The allyl group in the target compound may necessitate mild reaction conditions to prevent isomerization or polymerization .
  • Hexyloxy’s hydrophobicity complicates purification, requiring techniques like column chromatography .

Biological Activity

The compound (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one, a derivative of thiazolidin-4-one, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Thiazolidin-4-one derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core modified with a pyrazole ring and various substituents that may influence its biological activity. The presence of the hexyloxy group and the phenyl substituents are crucial for its interaction with biological targets.

1. Anticancer Activity

Research indicates that thiazolidin-4-one derivatives possess significant anticancer properties. A study highlighted that modifications at various positions of the thiazolidinone ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions showed IC50 values in the low micromolar range against breast cancer cells . The compound under review may exhibit similar effects due to its structural characteristics.

2. Anti-inflammatory Activity

Thiazolidinone derivatives have demonstrated anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and pathways. The ability to modulate these pathways suggests potential therapeutic applications in inflammatory diseases . The specific compound may interact with inflammatory mediators, although detailed studies are needed to elucidate its precise mechanisms.

3. Antimicrobial Activity

Recent studies have reported that thiazolidin-4-one compounds exhibit antimicrobial properties against a variety of pathogens. For example, certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria as well as fungi . The compound may also possess similar antimicrobial efficacy due to its structural similarities with other active derivatives.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like alkoxy) generally enhances activity, while electron-withdrawing groups may reduce it.
  • Ring Modifications : Variations in the thiazolidinone core can lead to changes in potency and selectivity towards different biological targets .

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Anticancer Study : A derivative similar to the compound under review was tested against various cancer cell lines, showing promising results with an IC50 value of 0.54 µM against MCF-7 cells .
  • Anti-inflammatory Research : Another study demonstrated that thiazolidinone derivatives effectively reduced TNF-alpha levels in LPS-stimulated macrophages, indicating potential for treating inflammatory conditions .
  • Antimicrobial Evaluation : A series of thiazolidinones were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values as low as 12 µg/mL .

Q & A

Basic Research Questions

Q. How can the synthesis of this thiazolidinone derivative be optimized for higher yields and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyrazole aldehydes with thiazolidinone precursors. Key steps include:

  • Base-catalyzed reactions using potassium hydroxide in ethanol under reflux to promote imine formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in precipitation for easier isolation .
  • Temperature control : Reflux conditions (70–80°C) are critical for completing ring-closure reactions .
    • Analytical validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and Z/E configuration of the methylidene group .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemical ambiguities in the thiazolidinone core .

Q. How can purification challenges be addressed during synthesis?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline products .
  • Column chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) for intermediates with polar functional groups .

Q. What factors influence the compound’s stability during biological assays?

  • Methodological Answer :

  • pH sensitivity : The thioxo group is prone to hydrolysis under acidic conditions (pH < 4). Use neutral buffers (PBS, pH 7.4) for in vitro studies .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of the conjugated system .

Advanced Research Questions

Q. How do structural modifications (e.g., hexyloxy vs. methoxy substituents) affect biological activity?

  • Methodological Answer :

  • Comparative SAR studies : Replace the hexyloxy group with shorter alkoxy chains (e.g., methoxy) to assess changes in lipophilicity and membrane permeability. For example:
  • Anticancer activity : Longer alkoxy chains (e.g., hexyloxy) enhance cytotoxicity in MCF-7 cells (IC50 reduction by 40% vs. methoxy) due to improved lipid bilayer penetration .
  • Anti-inflammatory activity : Electron-withdrawing groups (e.g., nitro) on the pyrazole ring increase COX-2 inhibition .

Q. What strategies resolve contradictions in reported biological activities across similar compounds?

  • Methodological Answer :

  • Standardized assays : Use identical cell lines (e.g., HepG2 for liver cancer) and assay protocols (e.g., MTT vs. resazurin) to minimize variability .
  • Meta-analysis : Compare datasets from studies with shared structural analogs (e.g., thiazolidinediones) to identify trends in substituent-driven activity .

Q. How can computational modeling predict the compound’s molecular targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to screen against kinases (e.g., EGFR) or GPCRs. The pyrazole-thiazolidinone scaffold shows high affinity for ATP-binding pockets .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns to validate binding modes .

Q. What in vitro and in vivo models are suitable for pharmacokinetic profiling?

  • Methodological Answer :

  • In vitro : Caco-2 cell monolayers to assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • In vivo : Rodent models with LC-MS/MS quantification of plasma half-life. The allyl group in the thiazolidinone core may enhance metabolic stability .

Q. How do reaction conditions (e.g., microwave vs. conventional heating) impact synthetic efficiency?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves yield (85% vs. 60%) by enhancing thermal energy transfer .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings to optimize cross-step efficiency .

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